![molecular formula C11H18F2N2O2 B2889569 (S)-tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate CAS No. 1263774-14-6](/img/structure/B2889569.png)
(S)-tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate
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Overview
Description
“(S)-tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate” is a chemical compound . It is a derivative of the 2,6-diazaspiro[3.4]octane core . This compound is part of a small set of twelve compounds of a nitrofuran carboxamide chemotype .
Synthesis Analysis
The compound was synthesized from a readily available 2,6-diazaspiro[3.4]octane building block . The synthesis process involved exploring diverse variants of the molecular periphery, including various azole substituents .Scientific Research Applications
Antitubercular Agents
A study has shown that compounds derived from the 2,6-diazaspiro[3.4]octane core, such as “(S)-tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate”, have potential as antitubercular agents . These compounds were found to inhibit the growth of Mycobacterium tuberculosis with a minimal inhibitory concentration of less than 0.4 mg/mL .
Diversity-Oriented Synthesis
The 2,6-diazaspiro[3.4]octane core is a useful building block in diversity-oriented synthesis . This approach to chemical synthesis focuses on creating a large number of structurally diverse compounds from a single starting material. The readily available 2,6-diazaspiro[3.4]octane building block allows for the exploration of diverse variants of the molecular periphery .
Drug Discovery
The compound “(S)-tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate” is a new type of pharmaceutical intermediate . Intermediates are compounds that are used in the synthesis of active pharmaceutical ingredients. Therefore, this compound could potentially be used in the discovery and development of new drugs .
Azole Substituents
The 2,6-diazaspiro[3.4]octane core allows for the exploration of various azole substituents . Azoles are a class of five-membered nitrogen-containing heterocycles. They are important in medicinal chemistry due to their presence in many biologically active compounds .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2,6-diazaspiro[34]octane derivatives, have been found to exhibit potent antitubercular activity . Therefore, it is plausible that this compound may also target Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.
Mode of Action
It is known that nitrofuran carboxamide chemotypes, which this compound belongs to, undergo reduction with the bacterial enzyme machinery and generate reactive intermediates that are lethal to the bacterium itself .
Biochemical Pathways
The generation of reactive intermediates through the reduction of nitrofuran carboxamides is known to disrupt various biochemical processes within the bacterium, leading to its death .
Result of Action
The generation of reactive intermediates through the reduction of nitrofuran carboxamides is known to cause cellular damage, leading to the death of the bacterium .
properties
IUPAC Name |
tert-butyl (4S)-3,3-difluoro-1,7-diazaspiro[3.4]octane-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F2N2O2/c1-9(2,3)17-8(16)15-5-4-10(7-15)11(12,13)6-14-10/h14H,4-7H2,1-3H3/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPRNRPYIYPRAN-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C(CN2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@]2(C1)C(CN2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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